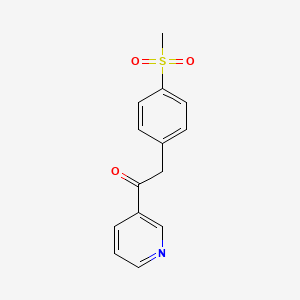

2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone

Description

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-19(17,18)13-6-4-11(5-7-13)9-14(16)12-3-2-8-15-10-12/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKAGCAGFPGSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone typically involves the reaction of methyl p-sulfone benzyl halide with activated zinc powder to form a zinc reagent. This reagent then undergoes a condensation reaction with 6-methyl nicotinoyl chloride in the presence of a metal catalyst. The final product is obtained through recrystallization, achieving a high purity level suitable for industrial production .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methylsulfide group.

Substitution: The compound can participate in substitution reactions, where the methanesulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Methylsulfide derivatives.

Substitution: Various substituted phenyl and pyridinyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound is primarily recognized for its potential therapeutic applications, particularly as a precursor in the synthesis of pharmaceutical agents.

Pharmaceutical Development

2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone serves as an important intermediate in the synthesis of various pharmaceutical compounds, notably COX-2 inhibitors such as Etoricoxib. This compound is utilized in the synthesis pathways that involve multiple steps to yield active pharmaceutical ingredients (APIs) with anti-inflammatory properties .

Table 1: Synthesis Pathways for Pharmaceutical Applications

| Compound | Role | Reference |

|---|---|---|

| Etoricoxib | COX-2 inhibitor | |

| Other pyridinyl derivatives | Precursor for various APIs |

Anti-inflammatory Studies

Research has indicated that this compound exhibits significant anti-inflammatory effects. In vitro and in vivo studies have shown its potential to reduce inflammatory markers, making it a candidate for further exploration in treating inflammatory diseases .

Case Study Example : A study on animal models demonstrated that administration of this compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its efficacy as an anti-inflammatory agent.

The compound has been investigated for its biological activities, particularly its ability to modulate enzyme activity and receptor interactions.

Table 2: Biological Activities of this compound

Case Study 1: Anti-inflammatory Effects

A controlled study involving rodent models assessed the anti-inflammatory properties of this compound. The results indicated a significant reduction in edema and inflammatory cell infiltration in treated groups compared to controls. This study highlights the compound's potential therapeutic role in managing conditions like arthritis and other inflammatory disorders.

Case Study 2: Synthesis of COX-2 Inhibitors

A series of experiments were conducted to optimize the synthesis of Etoricoxib using this compound as an intermediate. The research focused on improving yield and purity through various reaction conditions, demonstrating the compound's utility in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone involves its interaction with specific molecular targets and pathways. In the context of its anti-inflammatory properties, the compound acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

4-(Methylsulfonyl)phenylacetic acid: Shares the methanesulfonylphenyl moiety but differs in the acetic acid group.

Etoricoxib: Contains a similar methanesulfonylphenyl structure and is also a selective COX-2 inhibitor.

Uniqueness

2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone is unique due to its specific combination of the methanesulfonylphenyl and pyridin-3-ylethanone groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula , exhibits potential therapeutic properties that make it a candidate for further research and development.

- Molecular Weight : 273.32 g/mol

- CAS Number : 40061-50-5

- Chemical Structure : The compound features a methanesulfonyl group attached to a phenyl ring, which is in turn connected to a pyridine moiety through an ethane chain.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Cyclooxygenase Inhibition : Studies have indicated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response and pain pathways. By blocking these enzymes, the compound may exert anti-inflammatory and analgesic effects.

- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, making it a potential candidate for treating infections.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Anti-inflammatory Effects : A study conducted on animal models demonstrated that treatment with this compound resulted in significant reductions in paw edema, indicating its efficacy as an anti-inflammatory agent.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation, suggesting its potential as an anticancer drug .

Research Findings

Recent research has focused on the synthesis of derivatives of this compound to enhance its biological activity:

- Modifications to the methanesulfonyl group have been explored to improve COX selectivity and potency against specific cancer types.

- Novel formulations are being tested for improved bioavailability and targeted delivery systems.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a pyridinyl fragment with a methanesulfonyl-substituted aryl group. Key steps include:

- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the pyridin-3-yl moiety to the methanesulfonylphenyl backbone .

- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yield in coupling reactions .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization ensures high purity (>95%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling :

- Storage :

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions on the pyridine and methanesulfonylphenyl groups .

- Mass Spectrometry (MS) :

- High-resolution ESI-MS for molecular ion verification and fragmentation pattern analysis .

- X-ray Crystallography :

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural predictions for this compound?

Methodological Answer:

- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance diffraction quality .

- Refinement : SHELXL’s least-squares refinement corrects for thermal motion and disorder in the methanesulfonyl group .

- Validation : Compare experimental bond lengths/angles with DFT-calculated values to identify discrepancies (e.g., sulfonyl group planarity) .

Q. What strategies are effective in addressing contradictions in biological activity data (e.g., COX-2 inhibition assays)?

Methodological Answer:

- Assay standardization :

- Use recombinant COX-2 enzymes (human or murine) with consistent substrate concentrations (e.g., arachidonic acid at 10 µM) .

- Control experiments :

- Include rofecoxib as a positive control to validate assay conditions .

- Data normalization :

- Normalize IC₅₀ values to cell viability controls (MTT assay) to exclude cytotoxicity effects .

Q. How can researchers optimize chromatographic methods for purity analysis and metabolite identification?

Methodological Answer:

- HPLC optimization :

- Column: Monolithic C18 for high-throughput analysis .

- Mobile phase: Methanol/buffer (e.g., sodium acetate, pH 4.6) gradients improve peak resolution .

- LC-MS/MS for metabolites :

- Use electrospray ionization in negative mode to detect sulfonic acid derivatives .

- Validation :

- Spike samples with internal standards (e.g., deuterated analogs) to quantify recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.